molecular formula C6H2ClF2NO2 B3383319 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid CAS No. 406676-21-9

2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid

Cat. No.: B3383319
CAS No.: 406676-21-9
M. Wt: 193.53 g/mol
InChI Key: VGJLRTQANXKSET-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid: is a fluorinated pyridine derivative This compound is characterized by the presence of two fluorine atoms, one chlorine atom, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite in hydrofluoric acid . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain fluorinated pyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The use of continuous flow reactors and advanced fluorination technologies can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridine derivatives.
  • Oxidized carboxylic acid derivatives.
  • Coupled products with various aryl or alkyl groups.

Scientific Research Applications

Chemistry: 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: Fluorinated pyridine derivatives, including this compound, are explored for their potential as pharmaceutical agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: This compound is used as an intermediate in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic properties .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid is unique due to the combination of fluorine, chlorine, and carboxylic acid functionalities on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in diverse scientific and industrial applications.

Properties

IUPAC Name

5-chloro-2,3-difluoropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJLRTQANXKSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243815
Record name 5-Chloro-2,3-difluoro-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406676-21-9
Record name 5-Chloro-2,3-difluoro-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406676-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-difluoro-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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